molecular formula C10H13BO4 B151646 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID CAS No. 876189-19-4

4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID

Cat. No.: B151646
CAS No.: 876189-19-4
M. Wt: 208.02 g/mol
InChI Key: PZRQLKHCAJPJDQ-UHFFFAOYSA-N
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Description

4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxycarbonyl and dimethyl groups.

Mechanism of Action

Target of Action

The primary target of 4-Methoxycarbonyl-3,5-Dimethylphenylboronic Acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity in the suzuki–miyaura coupling reaction suggest it may have suitable properties for bioavailability .

Result of Action

The primary result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically and pharmacologically active molecules .

Action Environment

The efficacy and stability of this compound are influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and functional group tolerance, suggesting that the compound can perform effectively in a variety of environments .

Biochemical Analysis

Biochemical Properties

4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID plays a crucial role in biochemical reactions, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction involves the interaction of the boronic acid with palladium catalysts, facilitating the transfer of organic groups from boron to palladium. The compound’s stability and functional group tolerance make it an ideal reagent for these reactions

Cellular Effects

The effects of this compound on cellular processes are primarily observed in its role in organic synthesis. It influences cell function by participating in reactions that modify cellular metabolites and signaling molecules

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of boron-carbon bonds in the presence of palladium catalysts The compound’s ability to participate in these reactions is attributed to its stable boron-oxygen bonds and its compatibility with various functional groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness . The compound is generally stable under standard storage conditions, but its reactivity can decrease over time due to hydrolysis and other degradation processes. Long-term studies have shown that the compound maintains its activity in in vitro and in vivo experiments, although its effectiveness may diminish with prolonged exposure to moisture and air .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage . At low doses, the compound is generally well-tolerated and exhibits minimal toxicity. At higher doses, it can cause adverse effects, including toxicity and metabolic disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role in organic synthesis reactions . It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, influencing metabolic flux and metabolite levels. The compound’s participation in these pathways is essential for its applications in biochemical research and drug development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution is also influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects. Understanding the subcellular localization of the compound is crucial for optimizing its applications in biochemical research and therapeutic development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar catalytic processes but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxycarbonyl and dimethyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of complex organic molecules .

Properties

IUPAC Name

(4-methoxycarbonyl-3,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-6-4-8(11(13)14)5-7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRQLKHCAJPJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)C(=O)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478956
Record name [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876189-19-4
Record name [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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